Methyl 2-(bromomethyl)nicotinate

説明

BenchChem offers high-quality Methyl 2-(bromomethyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(bromomethyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

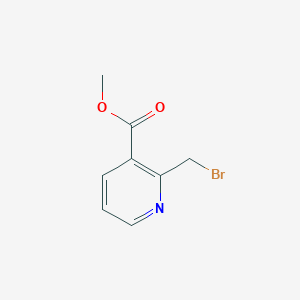

Structure

3D Structure

特性

IUPAC Name |

methyl 2-(bromomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWHKHJDHYAYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710271 | |

| Record name | Methyl 2-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116986-08-4 | |

| Record name | Methyl 2-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of Methyl 2-(bromomethyl)nicotinate via Radical Bromination

Abstract

This technical guide provides a comprehensive examination of the synthesis of Methyl 2-(bromomethyl)nicotinate, a pivotal intermediate in pharmaceutical and medicinal chemistry. The primary focus is on the free-radical bromination of the readily available precursor, methyl 2-methylnicotinate, utilizing N-Bromosuccinimide (NBS) in a process analogous to the Wohl-Ziegler reaction. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses critical aspects of process control, safety, product characterization, and troubleshooting. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, actionable insights to ensure a robust and reproducible synthesis.

Introduction: Strategic Importance of Methyl 2-(bromomethyl)nicotinate

Methyl 2-(bromomethyl)nicotinate is a highly versatile bifunctional molecule, incorporating a reactive bromomethyl group and a methyl ester on a pyridine scaffold.[1][2][3] This unique structural arrangement makes it a valuable building block for introducing the nicotinoyl moiety into more complex molecular architectures. Its utility is particularly pronounced in the development of novel therapeutic agents, where it serves as a key starting material for a variety of drug candidates.[4][5]

The most direct and efficient synthetic route to this compound is through the selective bromination of the C2-methyl group of methyl 2-methylnicotinate. This transformation is effectively achieved via a free-radical chain reaction, a classic method known as the Wohl-Ziegler reaction when N-Bromosuccinimide (NBS) is employed as the brominating agent.[6] This guide will provide an in-depth exploration of this critical synthetic transformation.

Reaction Mechanism: The Wohl-Ziegler Free-Radical Pathway

The conversion of methyl 2-methylnicotinate to its brominated derivative proceeds via a well-established free-radical chain mechanism. The methyl group at the C2 position of the pyridine ring is analogous to a benzylic position, rendering its hydrogen atoms particularly susceptible to abstraction by a radical species due to the resonance stabilization of the resulting radical intermediate.[7][8]

The use of N-Bromosuccinimide (NBS) is central to the success of this reaction. NBS serves as a source of bromine, maintaining a very low but constant concentration of molecular bromine (Br₂) throughout the reaction.[6][8] This is crucial for favoring the desired radical substitution pathway over competing electrophilic addition reactions that could occur with high concentrations of Br₂.[7][9] The reaction is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as 2,2'-Azobis(2-methylpropionitrile) (AIBN).

The mechanism unfolds in three distinct stages:

-

Initiation: The reaction begins with the homolytic cleavage of the radical initiator (AIBN) upon heating, generating two cyanopropyl radicals and nitrogen gas. A cyanopropyl radical then abstracts a hydrogen from a trace amount of HBr present, generating a bromine radical (Br•) which is the key chain-carrying species.

-

Propagation: This stage consists of a two-step repeating cycle that forms the product.

-

Step 1: A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of methyl 2-methylnicotinate. This forms a resonance-stabilized pyridinylmethyl radical and a molecule of hydrogen bromide (HBr).[8][10]

-

Step 2: The newly formed HBr reacts with NBS to generate a molecule of molecular bromine (Br₂). This in situ generated Br₂ then reacts with the pyridinylmethyl radical to yield the final product, Methyl 2-(bromomethyl)nicotinate, and a new bromine radical (Br•), which propagates the chain.[11]

-

-

Termination: The reaction concludes when two radical species combine, effectively removing the chain carriers from the cycle.[10]

Caption: Free-radical mechanism for the synthesis of Methyl 2-(bromomethyl)nicotinate.

Experimental Protocol

This section details a robust, step-by-step procedure for the synthesis, work-up, and purification of Methyl 2-(bromomethyl)nicotinate.[12]

Materials and Equipment

| Reagents & Solvents | Equipment |

| Methyl 2-methylnicotinate | Round-bottom flask (100 mL) |

| N-Bromosuccinimide (NBS) | Reflux condenser |

| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Magnetic stirrer and stir bar |

| Carbon tetrachloride (CCl₄) | Heating mantle with temperature control |

| Dichloromethane (DCM) | Nitrogen or Argon gas inlet |

| Deionized Water | Separatory funnel (250 mL) |

| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |

| Silica Gel (for column chromatography) | Glassware for column chromatography |

| Ethyl Acetate / Hexane (Eluent) | Standard laboratory glassware |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine methyl 2-methylnicotinate (4.1 g, 27.1 mmol), N-bromosuccinimide (NBS, 5.8 g, 32.5 mmol, 1.2 eq), and AIBN (100 mg, 0.61 mmol, 0.02 eq).[12]

-

Solvent Addition: Add 55 mL of carbon tetrachloride (CCl₄) to the flask.

-

Inert Atmosphere: Fit the flask with a reflux condenser and flush the entire apparatus with an inert gas, such as nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.[12]

-

Heating: Immerse the flask in a heating mantle and heat the reaction mixture to 90 °C with vigorous stirring. Allow the reaction to proceed for 16 hours.[12]

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Work-up:

-

After 16 hours, remove the heat source and allow the mixture to cool to room temperature.

-

Add 25 mL of deionized water to the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with dichloromethane (3 x 50 mL).[12]

-

Combine the organic layers. The by-product, succinimide, is largely insoluble in DCM and may be filtered off if necessary, though it is also water-soluble.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[12]

-

Purification: Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Methyl 2-(bromomethyl)nicotinate.[12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 2-(bromomethyl)nicotinate | C8H8BrNO2 | CID 54279601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 12. Methyl 2-(broMoMethyl)nicotinate CAS#: 116986-08-4 [m.chemicalbook.com]

An In-depth Technical Guide to Methyl 2-(bromomethyl)nicotinate: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Strategic Importance of Halogenated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure. The strategic introduction of reactive functional groups onto this scaffold provides medicinal chemists with powerful tools for molecular elaboration and the synthesis of novel chemical entities. Methyl 2-(bromomethyl)nicotinate, a bifunctional building block, exemplifies this principle. The presence of a reactive bromomethyl group ortho to the pyridine nitrogen and a methyl ester at the 3-position creates a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and critical role as a precursor in pharmaceutical research, grounded in established chemical principles and supported by practical, field-proven insights.

Core Compound Identification and Properties

Methyl 2-(bromomethyl)nicotinate is a substituted pyridine derivative that serves as a key intermediate in organic synthesis.

Chemical Identifiers:

-

IUPAC Name: methyl 2-(bromomethyl)pyridine-3-carboxylate[6]

Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data for Methyl 2-(bromomethyl)nicotinate are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 230.06 g/mol | [1][2][6] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 291.3 ± 30.0 °C (Predicted) | [1] |

| Density | 1.533 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.40 ± 0.22 (Predicted) | [1] |

| LogP | 1.7631 | [2] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [2] |

Spectral Data Analysis: A Structural Confirmation

Spectroscopic analysis is fundamental for verifying the identity and purity of a synthesized compound. While a dedicated spectrum for Methyl 2-(bromomethyl)nicotinate is not publicly available, a theoretical analysis based on its structure provides valuable insight.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The benzylic protons of the -CH₂Br group would likely appear as a singlet around δ 4.5-5.0 ppm, significantly downfield due to the deshielding effect of the adjacent bromine atom and the pyridine ring. The methyl ester protons (-OCH₃) would present as a sharp singlet around δ 3.9 ppm. The three protons on the pyridine ring would appear in the aromatic region (δ 7.0-9.0 ppm), with splitting patterns dictated by their coupling constants.

-

¹³C NMR Spectroscopy: The carbon NMR would reveal eight distinct signals. The carbonyl carbon of the ester would be the most downfield signal (around 165-170 ppm). The carbons of the pyridine ring would appear between 120-150 ppm. The benzylic carbon (-CH₂Br) would be found around 30-35 ppm, and the methyl ester carbon (-OCH₃) would be around 52 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would confirm the presence of the principal functional groups. A strong absorption band around 1720-1730 cm⁻¹ would indicate the C=O stretch of the ester. C-H stretches for the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Br stretch would likely appear in the fingerprint region, typically below 700 cm⁻¹.

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z 229 and another at m/z 231 of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br). A common fragmentation pattern would be the loss of the bromine atom, resulting in a significant peak at m/z 150.

Synthesis Protocol: Free-Radical Bromination

The most common and efficient synthesis of Methyl 2-(bromomethyl)nicotinate is achieved through the free-radical bromination of Methyl 2-methylnicotinate. This reaction selectively targets the benzylic protons of the methyl group, a position that is activated for radical formation.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for the success of this transformation.

-

Starting Material: Methyl 2-methylnicotinate is a readily available and cost-effective precursor.[1] The methyl group at the 2-position is the target for halogenation.

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for allylic and benzylic brominations.[1] It provides a low, constant concentration of bromine radicals in the reaction mixture, which minimizes side reactions such as aromatic bromination.

-

Radical Initiator: Azobisisobutyronitrile (AIBN) is a common thermal initiator.[1] Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction. AIBN is preferred over peroxides for substrates that are sensitive to oxidation.

-

Solvent: Carbon tetrachloride (CCl₄) is a traditional solvent for radical reactions due to its inertness and ability to dissolve the reactants.[1] However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile may also be employed.

Detailed Step-by-Step Methodology

The following protocol is a robust and reproducible method for the laboratory-scale synthesis of Methyl 2-(bromomethyl)nicotinate.[1]

Materials:

-

Methyl 2-methylnicotinate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.2 eq)

-

Azobisisobutyronitrile (AIBN) (0.02 eq)

-

Carbon Tetrachloride (CCl₄)

-

Dichloromethane (DCM)

-

Water

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-methylnicotinate (e.g., 4.1 g, 27.1 mmol), N-Bromosuccinimide (5.8 g, 32.5 mmol), and AIBN (100 mg, 0.61 mmol).[1]

-

Solvent Addition: Add carbon tetrachloride (55 mL) to the flask.[1]

-

Reaction Execution: The reaction mixture is stirred and heated to 90 °C under a nitrogen atmosphere for 16 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. The filtrate is then diluted with water (25 mL).[1]

-

Extraction: The aqueous layer is extracted three times with dichloromethane (50 mL each).[1]

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the final product.[1] A typical yield for this procedure is around 80%.[1]

Reaction Mechanism and Workflow

The synthesis proceeds via a classic free-radical chain reaction mechanism.

Caption: Free-radical bromination workflow.

Reactivity and Strategic Applications in Drug Discovery

The utility of Methyl 2-(bromomethyl)nicotinate as a synthetic intermediate stems from the high reactivity of the bromomethyl group, which acts as a potent electrophile. This allows for facile nucleophilic substitution reactions (Sₙ2), enabling the introduction of a wide variety of functional groups and the construction of larger, more complex molecules.

Key Transformations

The bromomethyl group can be displaced by a range of nucleophiles, including:

-

Amines: Reaction with primary or secondary amines yields aminomethyl derivatives, which are common motifs in pharmacologically active compounds.[7]

-

Alcohols/Phenols: Formation of ether linkages.

-

Thiols: Formation of thioether linkages.

-

Cyanide: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

-

Azide: Formation of an azidomethyl derivative, a precursor for amines (via reduction) or triazoles (via click chemistry).

Sources

- 1. Methyl 2-(broMoMethyl)nicotinate CAS#: 116986-08-4 [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 2-(bromomethyl)nicotinate - CAS:116986-08-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. 116986-08-4|Methyl 2-(bromomethyl)nicotinate|BLD Pharm [bldpharm.com]

- 5. Methyl 2-(broMoMethyl)nicotinate | 116986-08-4 [chemicalbook.com]

- 6. Methyl 2-(bromomethyl)nicotinate | C8H8BrNO2 | CID 54279601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-(bromomethyl)nicotinate (NMR, IR, MS)

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for Methyl 2-(bromomethyl)nicotinate, a significant heterocyclic building block in medicinal chemistry and drug development.[1] This document is structured to provide researchers, scientists, and professionals in drug development with a detailed understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The guide integrates predicted spectral data with fundamental principles of spectroscopic interpretation, offering insights into the relationship between molecular structure and spectral output. Detailed, field-proven experimental protocols for data acquisition are also presented, ensuring that this document serves as a practical and authoritative resource.

Introduction: The Significance of Methyl 2-(bromomethyl)nicotinate

Methyl 2-(bromomethyl)nicotinate (Molecular Formula: C₈H₈BrNO₂, Molecular Weight: 230.06 g/mol ) is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds.[2][3][4] Its bifunctional nature, possessing both a reactive bromomethyl group and a methyl ester, allows for diverse chemical transformations, making it a valuable scaffold in the design of novel therapeutic agents.

The precise characterization of this molecule is paramount to ensure the purity and identity of synthesized compounds, which is a critical aspect of drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the expected spectroscopic signature of Methyl 2-(bromomethyl)nicotinate.

Molecular Structure:

Caption: Molecular structure of Methyl 2-(bromomethyl)nicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For Methyl 2-(bromomethyl)nicotinate, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Data

The ¹H NMR spectrum of Methyl 2-(bromomethyl)nicotinate is expected to show four distinct signals corresponding to the three aromatic protons, the two bromomethyl protons, and the three methyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Doublet of doublets (dd) | 1H | H-6 |

| ~8.2 | Doublet of doublets (dd) | 1H | H-4 |

| ~7.4 | Doublet of doublets (dd) | 1H | H-5 |

| ~4.8 | Singlet (s) | 2H | -CH₂Br |

| ~3.9 | Singlet (s) | 3H | -OCH₃ |

Interpretation and Rationale:

-

Aromatic Protons (H-4, H-5, H-6): The pyridine ring protons are expected to appear in the downfield region of the spectrum (7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom. The H-6 proton, being adjacent to the nitrogen, is expected to be the most deshielded. The H-4 proton will also be significantly deshielded. The coupling patterns (doublet of doublets) arise from the spin-spin coupling between adjacent protons on the ring.

-

Bromomethyl Protons (-CH₂Br): The protons of the bromomethyl group are expected to appear as a singlet around 4.8 ppm. The adjacent quaternary carbon atom means there are no neighboring protons to cause splitting. The electronegative bromine atom deshields these protons, shifting them downfield.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are expected to appear as a sharp singlet around 3.9 ppm. Their chemical shift is influenced by the adjacent oxygen atom.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of Methyl 2-(bromomethyl)nicotinate is predicted to show eight distinct signals, one for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~158 | C-2 |

| ~152 | C-6 |

| ~138 | C-4 |

| ~128 | C-3 |

| ~124 | C-5 |

| ~53 | -OCH₃ |

| ~30 | -CH₂Br |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 160-175 ppm.[5]

-

Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region (120-160 ppm). The carbons directly attached to the nitrogen (C-2 and C-6) and the ester group (C-3) will have their chemical shifts influenced by these substituents.

-

Methyl Ester Carbon (-OCH₃): The methyl carbon of the ester group is expected around 53 ppm.

-

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is anticipated to be in the range of 25-35 ppm due to the attachment of the bromine atom.[5]

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 2-(bromomethyl)nicotinate and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR as it is chemically inert and its deuterium signal is used for locking the magnetic field. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: The prepared sample is placed in a high-resolution NMR spectrometer (e.g., 400 MHz). The magnetic field is locked and shimmed to ensure homogeneity. Standard one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) pulse programs are used for data acquisition.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation to convert the time-domain signal to a frequency-domain spectrum, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 2-(bromomethyl)nicotinate is expected to show characteristic absorption bands for the ester group, the aromatic ring, and the carbon-bromine bond.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~2950 | Medium | C-H stretch | Methyl C-H |

| ~1730 | Strong | C=O stretch | Ester carbonyl |

| ~1590, ~1470 | Medium | C=C and C=N stretch | Pyridine ring |

| ~1250 | Strong | C-O stretch | Ester C-O |

| ~690-515 | Medium to Strong | C-Br stretch | Alkyl bromide |

Interpretation and Rationale:

-

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic). The absorption below 3000 cm⁻¹ is due to the sp³ hybridized C-H bonds of the methyl group.

-

Carbonyl Stretching (C=O): A strong, sharp absorption band around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl group.[2][6]

-

Aromatic Ring Stretching: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

-

C-O Stretching: The strong absorption around 1250 cm⁻¹ is attributed to the stretching vibration of the C-O single bond of the ester functionality.[2]

-

C-Br Stretching: The presence of a carbon-bromine bond is indicated by an absorption in the fingerprint region, typically between 690 and 515 cm⁻¹.[7][8]

Experimental Protocol for IR Data Acquisition

Caption: Workflow for FTIR-ATR data acquisition.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.

-

Sample Preparation: A small amount of the solid Methyl 2-(bromomethyl)nicotinate is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. Then, the sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final IR spectrum.

-

Data Analysis: The resulting spectrum (plotted as percent transmittance or absorbance versus wavenumber) is analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Predicted Mass Spectrum Data

| m/z Value | Interpretation |

| 230/232 | Molecular ion peak ([M]⁺) showing the isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br are in a ~1:1 ratio). |

| 201/203 | Loss of the methoxy group (-OCH₃) |

| 151 | Loss of the bromine atom (-Br) |

| 122 | Loss of the bromomethyl group (-CH₂Br) |

| 106 | Loss of the ester group (-COOCH₃) |

Interpretation and Rationale:

-

Molecular Ion Peak: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity at m/z 230 (for the ⁷⁹Br isotope) and m/z 232 (for the ⁸¹Br isotope). This is a definitive indicator of a monobrominated compound.[9]

-

Fragmentation Pattern: The fragmentation of Methyl 2-(bromomethyl)nicotinate is expected to proceed through several key pathways:

-

Loss of a methoxy radical: Cleavage of the O-CH₃ bond would result in a fragment at m/z 201/203.

-

Loss of a bromine radical: Cleavage of the C-Br bond is a common fragmentation pathway for alkyl bromides, leading to a fragment at m/z 151.[9]

-

Loss of the entire ester group: Fragmentation could also involve the loss of the entire methoxycarbonyl group, resulting in a fragment at m/z 106.

-

Loss of the bromomethyl radical: Cleavage of the bond between the pyridine ring and the bromomethyl group would lead to a fragment at m/z 122.

-

A previously reported LCMS analysis showed an m/z of 229.9 for [M+H]⁺, which is consistent with the predicted molecular weight.[2]

Experimental Protocol for MS Data Acquisition

Caption: Workflow for ESI-MS data acquisition.

-

Sample Preparation: A dilute solution of the compound is prepared in a solvent suitable for the ionization technique, such as methanol or acetonitrile.

-

Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule. The sample solution is introduced into the ion source, where a high voltage is applied to create a fine spray of charged droplets.

-

Mass Analysis: The ions are then transferred into the mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and detailed characterization of Methyl 2-(bromomethyl)nicotinate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are consistent with the known principles of spectroscopy and the molecular structure of the compound. This guide serves as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate, facilitating its unambiguous identification and quality control. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

-

PubChem. Methyl 2-(bromomethyl)nicotinate | C8H8BrNO2 | CID 54279601. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

SlidePlayer. Mass spectroscopy...........bromomethyl benzene (benzyl bromide). [Link]

-

University of Calgary. IR Absorption Table. [Link]

Sources

- 1. 2-(Bromomethyl)pyridine 98 31106-82-8 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

An In-Depth Technical Guide to the Mechanistic Action of Methyl 2-(bromomethyl)nicotinate in Organic Reactions

Methyl 2-(bromomethyl)nicotinate is a bifunctional reagent of significant interest in the realms of medicinal chemistry and advanced organic synthesis.[1] Its structure, featuring a pyridine core substituted with a reactive bromomethyl group and a methyl ester, presents a unique combination of electronic properties and reactive sites.[2] This guide, intended for researchers and drug development professionals, elucidates the core mechanistic principles governing its reactivity, explains the causality behind experimental choices, and provides field-proven insights into its application as a potent electrophilic building block. The primary utility of this compound lies in its capacity for facile C-N, C-O, C-S, and C-C bond formation through nucleophilic substitution pathways, making it an invaluable intermediate in the construction of complex molecular architectures.[1][3]

Part 1: Core Reactivity and Mechanistic Fundamentals

The reactivity of methyl 2-(bromomethyl)nicotinate is fundamentally dictated by the interplay between the bromomethyl side chain and the electronic nature of the pyridine ring.

The Electrophilic Center and Leaving Group Aptitude

The key to the molecule's function is the carbon atom of the bromomethyl group (-CH₂Br). The high electronegativity of the bromine atom induces a significant dipole moment along the C-Br bond, rendering the carbon atom electron-deficient and thus highly electrophilic.[4][5] This polarization makes it an excellent target for attack by electron-rich species, known as nucleophiles.

Furthermore, the bromide ion (Br⁻) is an excellent leaving group. Its stability as an independent, weakly basic anion is a critical thermodynamic driver for the substitution reaction, as it can readily accommodate the negative charge after the C-Br bond cleaves.

Electronic Influence of the Pyridine Ring

The pyridine ring exerts a profound electronic influence on the molecule's reactivity. The nitrogen atom is more electronegative than carbon, causing it to withdraw electron density from the aromatic ring through both inductive and resonance effects.[6] This has two major consequences:

-

Ring Deactivation towards Electrophiles: The electron-deficient nature of the pyridine ring makes it significantly less reactive towards electrophilic aromatic substitution compared to benzene.[7][8]

-

Activation towards Nucleophiles: The same electron-withdrawing effect makes the pyridine ring, particularly at the 2- and 4-positions (ortho and para to the nitrogen), susceptible to nucleophilic aromatic substitution.[9] More importantly for the topic at hand, this inductive pull stabilizes the transition state of nucleophilic substitution reactions occurring at the adjacent bromomethyl group, enhancing its reactivity as an electrophile.

The Predominant S_N2 Mechanism

As a primary halide, methyl 2-(bromomethyl)nicotinate overwhelmingly favors the S_N2 (Substitution Nucleophilic Bimolecular) reaction mechanism. This pathway is a concerted, single-step process characterized by the following:

-

Backside Attack: The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromine).[10]

-

Pentavalent Transition State: A transient, high-energy state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom.

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (methyl 2-(bromomethyl)nicotinate) and the nucleophile.[5]

This mechanism is efficient and predictable, making it a reliable tool for synthetic chemists.

Caption: Generalized S_N2 mechanism for methyl 2-(bromomethyl)nicotinate.

Part 2: Mechanism of Action with Key Nucleophile Classes

The versatility of methyl 2-(bromomethyl)nicotinate is demonstrated by its effective reaction with a wide spectrum of nucleophiles.

N-Alkylation with Amine Nucleophiles

The reaction with nitrogen-based nucleophiles, particularly primary and secondary amines, is a cornerstone of its application, leading to the synthesis of 2-(aminomethyl)nicotinate derivatives.[1] These products are common substructures in pharmacologically active compounds.

The mechanism proceeds via a standard S_N2 pathway where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic methylene carbon. A subsequent deprotonation step, often facilitated by a mild base or an excess of the amine itself, yields the neutral product and an ammonium bromide salt.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 2-(bromomethyl)nicotinate | C8H8BrNO2 | CID 54279601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. youtube.com [youtube.com]

- 9. echemi.com [echemi.com]

- 10. youtube.com [youtube.com]

"reactivity of the bromomethyl group in Methyl 2-(bromomethyl)nicotinate"

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Methyl 2-(bromomethyl)nicotinate

This guide provides an in-depth analysis of the chemical reactivity of Methyl 2-(bromomethyl)nicotinate, a versatile heterocyclic building block crucial in modern synthetic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document elucidates the underlying principles governing the reactivity of its key functional moiety, the bromomethyl group, and offers practical, field-proven protocols for its application.

Introduction: A Profile of a Versatile Heterocyclic Building Block

Methyl 2-(bromomethyl)nicotinate, with CAS Number 116986-08-4, is a pyridine derivative that combines the structural features of a nicotinic acid ester with a highly reactive benzylic-type bromide.[1][2] This unique combination makes it an invaluable intermediate for introducing the 2-methylnicotinate scaffold into more complex molecular architectures, particularly in the synthesis of pharmacologically active compounds.[3][4]

The reactivity of the molecule is dominated by the C-Br bond of the bromomethyl group. Its enhanced lability is a direct consequence of its position on the pyridine ring, analogous to a benzylic bromide. This positioning allows for stabilization of reaction intermediates and transition states through resonance with the aromatic π-system, a feature that is central to its synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-(bromomethyl)nicotinate is provided below. These parameters are essential for designing reaction conditions, purification strategies, and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 116986-08-4 | [1][2] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 291.3 ± 30.0 °C (Predicted) | [1] |

| Density | 1.533 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [1][5] |

Synthesis via Radical Bromination

The standard synthesis of Methyl 2-(bromomethyl)nicotinate is a testament to the inherent reactivity of the methyl group at the 2-position of the pyridine ring. The process involves a free-radical chain reaction, typically a Wohl-Ziegler bromination, starting from the readily available Methyl 2-methylnicotinate.[1]

Mechanism of Synthesis

The reaction is initiated by the thermal decomposition of a radical initiator, such as Azobisisobutyronitrile (AIBN), to generate radicals. These radicals then abstract a bromine atom from N-Bromosuccinimide (NBS) to produce a bromine radical. The key propagation steps involve the abstraction of a hydrogen atom from the methyl group of Methyl 2-methylnicotinate by the bromine radical, forming a resonance-stabilized benzylic-type radical. This radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with trace HBr) to yield the desired product and another bromine radical, which continues the chain.[6][7][8]

The choice of a non-polar solvent like carbon tetrachloride (CCl₄) is critical as it minimizes competing ionic side reactions.[1]

Caption: Radical chain mechanism for the synthesis of Methyl 2-(bromomethyl)nicotinate.

Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)nicotinate

This protocol is adapted from established procedures for Wohl-Ziegler bromination.[1]

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methylnicotinate (1.0 eq) in carbon tetrachloride (CCl₄).

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS, 1.2 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 eq) to the solution.

-

Reaction: Protect the reaction mixture with an inert atmosphere (e.g., nitrogen) and heat to reflux (approx. 90 °C) with vigorous stirring for 16 hours. The reaction progress can be monitored by TLC or GC-MS by observing the consumption of the starting material.

-

Work-up: After cooling to room temperature, the precipitated succinimide is filtered off. The filtrate is then washed with water to remove any remaining impurities.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent such as dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to afford the pure Methyl 2-(bromomethyl)nicotinate.[1]

Core Reactivity: The Nucleophilic Substitution Pathway

The primary mode of reactivity for the bromomethyl group is nucleophilic substitution, predominantly following an Sₙ2 mechanism. The carbon atom of the CH₂Br group is highly electrophilic due to the inductive effect of the bromine atom and is readily attacked by a wide range of nucleophiles.[9]

Mechanistic Considerations (Sₙ2)

The Sₙ2 reaction proceeds via a one-step mechanism involving the backside attack of a nucleophile on the electrophilic carbon, leading to the displacement of the bromide leaving group.[10] The stability of the transition state is a key determinant of the reaction rate. For Methyl 2-(bromomethyl)nicotinate, the transition state is significantly stabilized by the adjacent pyridine ring. The p-orbitals of the ring overlap with the developing p-orbital on the carbon atom undergoing substitution, delocalizing the partial negative charge and lowering the activation energy. This "benzylic-like" activation is the cornerstone of its high reactivity.

Caption: Generalized Sₙ2 mechanism for Methyl 2-(bromomethyl)nicotinate.

Common Nucleophilic Transformations

A wide variety of nucleophiles can be employed to displace the bromide, making this compound a versatile synthetic intermediate.

-

Nitrogen Nucleophiles: Primary and secondary amines, ammonia, and azides react readily to form the corresponding aminomethyl, primary amine, or azidomethyl derivatives.[3][9] These reactions are fundamental in pharmaceutical synthesis for linking the pyridine core to other pharmacophores.

-

Oxygen Nucleophiles: Alcohols and phenols (typically as their more nucleophilic alkoxide or phenoxide salts) can be used to form ethers. Carboxylates can also be used to form esters.

-

Sulfur Nucleophiles: Thiols and thiophenols are excellent nucleophiles and react efficiently to yield thioethers.[11]

Experimental Protocol: General Amination Reaction

This protocol provides a general method for the Sₙ2 reaction with an amine nucleophile to synthesize Methyl 2-(aminomethyl)nicotinate derivatives.[3]

-

Reaction Setup: Dissolve Methyl 2-(bromomethyl)nicotinate (1.0 eq) in a polar aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) in a round-bottom flask.

-

Nucleophile Addition: Cool the solution in an ice bath (0 °C). Add the desired amine (e.g., a 7N solution of ammonia in methanol, ~10 eq) or another primary/secondary amine (1.2-1.5 eq) dropwise to the stirred solution. If the amine is used as a salt, a non-nucleophilic base like potassium carbonate or triethylamine (2.0 eq) should be added.[11][12]

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion via TLC or LC-MS.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization if necessary.[3]

Safety and Handling

As a reactive alkylating agent, Methyl 2-(bromomethyl)nicotinate must be handled with appropriate care. It is classified as a hazardous substance.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16][17] Avoid contact with skin and eyes. Alkylating agents can be corrosive and cause severe burns.[18]

-

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) to prevent degradation.[1][5] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Applications in Drug Development

The reactivity of the bromomethyl group in Methyl 2-(bromomethyl)nicotinate, driven by its benzylic-like activation, makes it a powerful and versatile tool for synthetic chemists. Its propensity to undergo rapid and clean Sₙ2 reactions with a host of nucleophiles allows for the efficient construction of complex molecules. This has led to its widespread use as a key building block in the development of novel therapeutics across various areas of medicinal chemistry.[4][19][20] Understanding the principles that govern its synthesis and reactivity is paramount for leveraging its full potential in the laboratory and beyond.

References

-

PubChem. Methyl 2-(bromomethyl)nicotinate | C8H8BrNO2 | CID 54279601. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and antinociceptive activity of methyl nicotinate. Available from: [Link]

-

Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available from: [Link]

-

University of Kentucky. chapter 7. one-electron transfer: radical reactions - Organic Chemistry. Available from: [Link]

-

YouTube. Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. Available from: [Link]

-

PubChem. Methyl Nicotinate | C7H7NO2 | CID 7151. Available from: [Link]

-

PubMed. Nucleophilic acyl substitutions of esters with protic nucleophiles mediated by amphoteric, oxotitanium, and vanadyl species. Available from: [Link]

-

Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. Available from: [Link]

-

PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

-

Carl ROTH. Pyridine - Safety Data Sheet. Available from: [Link]

-

Neuman, R. C. 11: Free Radical Substitution and Addition Reactions. Available from: [Link]

-

Chemistry LibreTexts. 18.4: Radical reactions in practice. Available from: [Link]

-

PubChem. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795. Available from: [Link]

Sources

- 1. Methyl 2-(broMoMethyl)nicotinate CAS#: 116986-08-4 [m.chemicalbook.com]

- 2. Methyl 2-(bromomethyl)nicotinate | C8H8BrNO2 | CID 54279601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. ochem.as.uky.edu [ochem.as.uky.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Page loading... [guidechem.com]

- 13. 131803-48-0|Methyl 6-(bromomethyl)nicotinate|BLD Pharm [bldpharm.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. carlroth.com [carlroth.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Page loading... [guidechem.com]

- 20. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(bromomethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(bromomethyl)nicotinate is a key building block in the synthesis of a variety of pharmaceutical compounds. As a functionalized heterocyclic compound, its stability is a critical parameter that influences the success of synthetic routes, the purity of final products, and the overall efficiency of drug development workflows. This guide provides a comprehensive overview of the chemical stability of Methyl 2-(bromomethyl)nicotinate, detailing its principal degradation pathways and offering evidence-based recommendations for its optimal storage and handling. By understanding the inherent reactivity of this molecule, researchers can implement strategies to mitigate degradation, ensuring the integrity of their starting materials and the reliability of their experimental outcomes.

Chemical Profile and Inherent Reactivity

Methyl 2-(bromomethyl)nicotinate possesses a unique chemical architecture that dictates its reactivity and stability profile. The molecule incorporates a pyridine ring, a methyl ester, and a benzylic bromide. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, influences the electronic properties of the entire molecule. The methyl ester and, more significantly, the bromomethyl group are the primary sites of potential degradation.

The key to understanding the stability of Methyl 2-(bromomethyl)nicotinate lies in recognizing the lability of the carbon-bromine bond in the benzylic position. The proximity of the electron-rich pyridine ring can stabilize a developing positive charge on the benzylic carbon, facilitating nucleophilic substitution and elimination reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Appearance | White to off-white solid | - |

| CAS Number | 116986-08-4 | [1] |

Predicted Degradation Pathways

Based on the functional groups present in Methyl 2-(bromomethyl)nicotinate, several degradation pathways can be anticipated. These are primarily driven by hydrolysis, oxidation, and photolysis.

Hydrolysis

Hydrolysis is a major anticipated degradation route for Methyl 2-(bromomethyl)nicotinate, affecting both the benzylic bromide and the methyl ester functionalities.

-

Hydrolysis of the Benzylic Bromide: The benzylic bromide is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding alcohol, Methyl 2-(hydroxymethyl)nicotinate, and hydrobromic acid. This reaction can proceed via an SN1 or SN2 mechanism, with the former being favored by the potential for resonance stabilization of the resulting benzylic carbocation by the pyridine ring. The generated hydrobromic acid can further catalyze the hydrolysis of the methyl ester.

-

Hydrolysis of the Methyl Ester: The methyl ester can undergo hydrolysis, particularly under acidic or basic conditions, to yield 2-(bromomethyl)nicotinic acid and methanol. A study on the parent compound, methyl nicotinate, in aqueous solution at 4°C demonstrated slow hydrolysis to nicotinic acid at a rate of approximately 0.5% per year[2][3]. The presence of the bromomethyl group and potential formation of hydrobromic acid could influence this rate.

Caption: Forced Degradation Study Workflow.

Protocol for Forced Degradation Study

-

Sample Preparation: Prepare stock solutions of Methyl 2-(bromomethyl)nicotinate in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

-

Oxidative Stress: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Stress: Expose a solid sample to elevated temperatures (e.g., 60°C, 80°C).

-

Photolytic Stress: Expose a solution and a solid sample to UV and visible light, as per ICH Q1B guidelines.[4][5]

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy can aid in their structural elucidation.

-

Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products. This will allow for the elucidation of the degradation pathways and the determination of the compound's intrinsic stability.

Conclusion

Methyl 2-(bromomethyl)nicotinate is a reactive molecule with a stability profile dominated by the lability of its benzylic bromide and, to a lesser extent, its methyl ester functionality. The primary degradation pathways are anticipated to be hydrolysis and oxidation, with a potential for photodecomposition. Strict adherence to recommended storage conditions, including low temperatures, an inert atmosphere, and protection from light and moisture, is paramount to preserving the integrity of this valuable synthetic intermediate. The implementation of forced degradation studies can provide crucial, specific data to further refine handling and storage protocols, ensuring the reliability and reproducibility of research and development activities that utilize this compound.

References

Sources

- 1. Methyl 2-(bromomethyl)nicotinate | C8H8BrNO2 | CID 54279601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

A Comprehensive Technical Guide to the Hazards and Safety Precautions for Methyl 2-(bromomethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)nicotinate is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, incorporating a reactive bromomethyl group on the pyridine ring, makes it a versatile intermediate for introducing the nicotinic acid moiety into larger molecules. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. However, the inherent reactivity of the bromomethyl group, coupled with the toxicological profile of pyridine derivatives, necessitates a thorough understanding of the potential hazards and the implementation of rigorous safety protocols when handling this compound.

This guide provides an in-depth analysis of the potential hazards associated with Methyl 2-(bromomethyl)nicotinate and outlines comprehensive safety precautions to ensure the well-being of laboratory personnel and the protection of the environment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 2-(bromomethyl)nicotinate is presented in the table below.

| Property | Value | Source |

| CAS Number | 116986-08-4 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [2] |

| Molecular Weight | 230.06 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 291.3±30.0 °C (Predicted) | [3] |

| Density | 1.533±0.06 g/cm³ (Predicted) | [3] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Hazard Identification and Classification

Methyl 2-(bromomethyl)nicotinate is classified as a hazardous substance. The primary hazards are associated with its irritant properties and its reactivity.

-

Respiratory Irritation: May cause respiratory irritation.[4][5]

-

Aquatic Hazard: Harmful to aquatic life.[4]

While specific toxicity data for Methyl 2-(bromomethyl)nicotinate is limited, the toxicological properties of related compounds, such as nicotinic acid and other pyridine derivatives, suggest that systemic effects could occur upon significant exposure. High doses of nicotinic acid have been associated with liver damage.[6][7][8]

Reactivity and Stability

The chemical reactivity of Methyl 2-(bromomethyl)nicotinate is largely dictated by the benzylic bromide functionality. The carbon-bromine bond is susceptible to nucleophilic attack, making the compound a potent alkylating agent.

-

Benzylic Reactivity: The bromomethyl group is at a "benzylic-like" position relative to the pyridine ring. This position stabilizes radical, cationic, and anionic intermediates, enhancing the reactivity of the C-Br bond.[9]

-

Nucleophilic Substitution: It will readily react with nucleophiles. This is the basis for its utility in synthesis but also a primary source of its chemical incompatibility.

-

Incompatible Materials: Strong oxidizing agents and strong bases should be avoided.[10]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[11] Thermal decomposition of brominated organic compounds can also lead to the formation of hazardous polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[12]

Experimental Workflow for Safe Handling

The following diagram outlines the key stages and considerations for safely handling Methyl 2-(bromomethyl)nicotinate in a research setting.

Caption: A workflow diagram for the safe handling of Methyl 2-(bromomethyl)nicotinate.

Detailed Safety Protocols

Engineering Controls

-

Fume Hood: All work with Methyl 2-(bromomethyl)nicotinate, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent skin and eye contact.

| PPE Category | Specification | Rationale |

| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust, preventing serious eye irritation.[4][5] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation. Gloves should be inspected before use and changed immediately if contaminated.[4][5] |

| Body Protection | A flame-retardant laboratory coat. | To protect against splashes and spills. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary if there is a risk of inhaling dust or aerosols, especially during large-scale operations or in the event of a spill. | To prevent respiratory tract irritation.[4][5] |

Handling and Storage

-

Handling:

-

Storage:

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial.

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a chemical waste container.

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

-

Report: Report the spill to the appropriate safety personnel.

First Aid Measures

Immediate medical attention is required in case of significant exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[13]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]

-

Specific Hazards: The compound is combustible. In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen bromide gas can be released.[11] Vapors may form explosive mixtures with air.[12]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and a full chemical-resistant suit.[12]

Disposal Considerations

-

Waste Disposal: Chemical waste must be disposed of in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.[5]

-

Method: The material can be disposed of by controlled incineration with flue gas scrubbing.[5] Do not allow the chemical to enter drains or the environment.[13]

Logical Relationships in Hazard Mitigation

The following diagram illustrates the relationship between the inherent hazards of Methyl 2-(bromomethyl)nicotinate and the corresponding safety measures.

Sources

- 1. Methyl 2-(broMoMethyl)nicotinate CAS#: 116986-08-4 [m.chemicalbook.com]

- 2. Methyl 2-(bromomethyl)nicotinate | C8H8BrNO2 | CID 54279601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 7. Niacin Toxicity - Nutritional Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 8. bfr.bund.de [bfr.bund.de]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

- 12. Research Portal [researchportal.murdoch.edu.au]

- 13. m.ciop.pl [m.ciop.pl]

"literature review of Methyl 2-(bromomethyl)nicotinate applications"

An In-depth Technical Guide to the Applications of Methyl 2-(bromomethyl)nicotinate

Authored by a Senior Application Scientist

This guide provides a detailed exploration of Methyl 2-(bromomethyl)nicotinate, a pivotal reagent in modern organic synthesis. We will delve into its synthesis, core reactivity, and significant applications in the development of pharmaceutical and agrochemical compounds. This document is intended for researchers, chemists, and professionals in drug discovery and material science who require a technical understanding of this versatile building block.

Compound Profile: Methyl 2-(bromomethyl)nicotinate

Methyl 2-(bromomethyl)nicotinate, with CAS number 116986-08-4, is a derivative of nicotinic acid, a form of vitamin B3.[1][2][3] Its structure is characterized by a pyridine ring substituted with a methyl ester at the 3-position and a bromomethyl group at the 2-position. This specific arrangement of functional groups, particularly the reactive bromomethyl moiety, makes it an exceptionally useful intermediate for introducing the methyl nicotinate scaffold into more complex molecules.[4]

The presence of the bromine atom significantly enhances the reactivity of the adjacent methylene group, establishing it as a potent alkylating agent in nucleophilic substitution reactions.[4] This reactivity is the cornerstone of its utility in constructing a wide array of heterocyclic compounds and biologically active molecules.[4][5]

Physicochemical Properties

A summary of the key physicochemical data for Methyl 2-(bromomethyl)nicotinate is presented below.

| Property | Value | Source(s) |

| CAS Number | 116986-08-4 | [1][2][6][7] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2][6] |

| Molecular Weight | 230.06 g/mol | [1][2][6] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 291.3±30.0 °C (Predicted) | [1] |

| Density | 1.533±0.06 g/cm³ (Predicted) | [1] |

| Storage | 2-8°C, under inert gas | [1][6][8] |

Synthesis of Methyl 2-(bromomethyl)nicotinate

The standard and most efficient synthesis of Methyl 2-(bromomethyl)nicotinate involves the radical bromination of its precursor, Methyl 2-methylnicotinate. This reaction selectively targets the methyl group attached to the pyridine ring, a position analogous to a benzylic carbon, which is activated for radical halogenation.

The selection of N-bromosuccinimide (NBS) as the brominating agent is critical. NBS provides a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution pathway over competing ionic reactions. The reaction is initiated by a radical initiator, typically azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals that propagate the chain reaction.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[1]

Materials:

-

Methyl 2-methylnicotinate

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Dichloromethane (DCM)

-

Water

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve Methyl 2-methylnicotinate (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.2 eq) and a catalytic amount of AIBN (e.g., 0.02 eq) to the solution.

-

Place the flask under a nitrogen atmosphere and heat the mixture to reflux (approximately 90°C) with vigorous stirring for 16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

-

Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude residue by silica gel column chromatography to afford the pure Methyl 2-(bromomethyl)nicotinate. A typical reported yield for this procedure is approximately 80.6%.[1]

Core Applications and Chemical Logic

The primary utility of Methyl 2-(bromomethyl)nicotinate stems from its function as a potent electrophile and alkylating agent, a class of compounds that covalently modify nucleophiles.[9][10]

Mechanism of Action: The Alkylating Agent

Alkylating agents function by transferring an alkyl group to nucleophilic sites on other molecules, such as the nitrogen, oxygen, or sulfur atoms prevalent in biological macromolecules and synthetic intermediates.[10][11] The carbon atom of the bromomethyl group in Methyl 2-(bromomethyl)nicotinate is highly electrophilic due to the electron-withdrawing effect of the adjacent bromine atom. This makes it susceptible to attack by a wide range of nucleophiles in a classic bimolecular nucleophilic substitution (SN2) reaction.[9]

This reactivity allows for the precise and efficient installation of the methyl 2-nicotinate moiety onto a target molecule, forming a stable carbon-nucleophile bond.

Application in Pharmaceutical Synthesis

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Methyl 2-(bromomethyl)nicotinate serves as a key starting material for synthesizing complex, biologically active molecules. A prime example of its application is the synthesis of other functionalized intermediates, such as Methyl 2-(aminomethyl)nicotinate.[8] This derivative is a valuable bifunctional molecule, containing both a nucleophilic primary amine and an ester, making it a versatile building block for further elaboration in drug development pipelines.[8][12]

While not a direct precursor, its structural motifs and reactivity patterns are relevant to the synthesis of complex drugs like Varenicline, a medication used for smoking cessation, which features a complex polycyclic structure incorporating a pyridine-like ring system.[13][14][15][16]

Application Workflow: Synthesis of Methyl 2-(aminomethyl)nicotinate

The conversion of the bromomethyl group to an aminomethyl group demonstrates the core utility of the parent compound. This is typically achieved by reaction with a source of ammonia.[8]

Detailed Experimental Protocol: Application

This hypothetical protocol for the synthesis of Methyl 2-(aminomethyl)nicotinate hydrochloride is based on standard chemical principles for amination of alkyl halides.[8]

Materials:

-

Methyl 2-(bromomethyl)nicotinate

-

Ammonia (7N solution in Methanol)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Hydrochloric acid (HCl) in diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

Procedure:

-

Dissolve Methyl 2-(bromomethyl)nicotinate (1.0 eq) in a suitable solvent like DCM in a sealed reaction vessel.

-

Cool the solution in an ice bath. Add an excess (e.g., 10 eq) of a 7N solution of ammonia in methanol dropwise with stirring.

-

Seal the vessel and allow the reaction to warm to room temperature, stirring overnight.

-

Monitor the reaction progress via TLC, looking for the consumption of the starting material.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude Methyl 2-(aminomethyl)nicotinate free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl 2-(aminomethyl)nicotinate hydrochloride.

Application in Agrochemicals

The nicotinate structure is also integral to the design of modern agrochemicals, including herbicides and pesticides.[4] The ability of Methyl 2-(bromomethyl)nicotinate to act as a scaffold allows for the synthesis of novel compounds with potential applications in crop protection. Research into related 2-bromo- and 2-hydrazinylnicotinonitrile derivatives has shown their potential as herbicide safeners, which protect crops from the harmful effects of herbicides.[17][18] The synthetic pathways enabled by Methyl 2-(bromomethyl)nicotinate provide a route to creating libraries of such compounds for biological screening.

Conclusion

Methyl 2-(bromomethyl)nicotinate is a high-value chemical intermediate whose utility is defined by the targeted reactivity of its bromomethyl group. As a powerful and specific alkylating agent, it provides a reliable method for incorporating the nicotinic acid framework into a diverse range of molecular architectures. Its applications in the synthesis of pharmaceutical and agrochemical intermediates underscore its importance to researchers and development professionals. The protocols and mechanistic insights provided in this guide serve as a foundational resource for leveraging this compound's full synthetic potential.

References

- Methyl 2-bromonicotin

- Varenicline synthesis - ChemicalBook.

- Methyl 2-(broMoMethyl)

- What is the synthesis and application of 2-Amino Methyl Nicotin

- Methyl 2-(bromomethyl)nicotinate | C8H8BrNO2 | CID 54279601 - PubChem.

- US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google P

- US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google P

- Varenicline (Chantix™) バレニクリン酒石酸塩 | New Drug Approvals.

- 116986-08-4 | Methyl 2-(bromomethyl)

- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google P

- Methyl 6-Bromonicotinate: Key Uses and Applic

- (PDF)

- Process for preparing varenicline and intermediates for use therein - European Patent Office - EP 2204369 A1 - Googleapis.com.

- An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)

- Methyl 2-(broMoMethyl)

- Alkyl

- Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - MDPI.

- Application Notes and Protocols: Methyl 2-(aminomethyl)

- Alkyl

- Alkylating anticancer agents and their rel

- Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - PubMed.

Sources

- 1. Methyl 2-(broMoMethyl)nicotinate CAS#: 116986-08-4 [m.chemicalbook.com]

- 2. Methyl 2-(bromomethyl)nicotinate | C8H8BrNO2 | CID 54279601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. chemscene.com [chemscene.com]

- 7. Methyl 2-(broMoMethyl)nicotinate | 116986-08-4 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 10. Alkylating anticancer agents and their relations to microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 14. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Methyl 2-(bromomethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(bromomethyl)nicotinate is a key heterocyclic building block in medicinal chemistry and drug discovery, prized for its utility in the synthesis of a diverse array of complex molecular architectures. This guide provides a comprehensive overview of the discovery and history of its synthesis. We will delve into the foundational principles of its primary synthetic route, the free-radical bromination of methyl 2-methylnicotinate, and explore the evolution of this methodology. Detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters governing the reaction's success are presented to provide a practical resource for researchers in the field.

Introduction: The Significance of Methyl 2-(bromomethyl)nicotinate